molecular formula C20H16FN3O2S B4563759 3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole

3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B4563759
M. Wt: 381.4 g/mol
InChI Key: LQCZFJWQVPACBF-UHFFFAOYSA-N
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Description

3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C20H16FN3O2S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.09472610 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Electronic Properties

1,2,4-Triazole derivatives, including 3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole, have been extensively studied for their diverse biological activities and low toxicity. Research focuses on their synthesis, characterization, and exploration of their biological profiles. These compounds exhibit significant potential in pharmacological applications due to their unique molecular and electronic properties (Saleem et al., 2018).

Enzyme Inhibition Potential

Triazole derivatives show promising results as enzyme inhibitors. Studies have shown that these compounds, including the mentioned triazole, can act as effective inhibitors of enzymes like acetylcholinesterase and α-glucosidase. This makes them potential candidates for treating diseases like Alzheimer's and diabetes (Arfan et al., 2018).

Crystal Structure and DFT Calculations

The detailed crystal structure and density functional theory (DFT) calculations of 1,2,4-triazole derivatives have been explored to understand their physicochemical properties better. These studies provide insights into the interaction of these molecules with biological targets, contributing to drug design and development (Shukla et al., 2014).

Potential in Anticancer Research

Certain 1,2,4-triazole derivatives have shown anticancer activities in vitro. Their ability to inhibit the growth of cancer cells, such as HL-60 cells, highlights their potential as lead compounds for developing novel antitumor agents. This opens a new avenue for cancer treatment research, leveraging the unique properties of these compounds (Chen et al., 2015).

Synthesis and Characterization

The synthesis and characterization of triazole derivatives, including the mentioned compound, are crucial in understanding their potential applications in various fields. Advanced synthesis techniques and spectral analysis methods are employed to achieve this, paving the way for their utilization in scientific research (Bekircan et al., 2015).

Fluorescence-Based Monitoring

Triazole derivatives have been used in developing fluorogenic aldehydes for monitoring reactions like aldol reactions. This application is particularly significant in organic chemistry, where such compounds can provide real-time insights into reaction progress (Guo & Tanaka, 2009).

Properties

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-25-17-10-9-14(12-16(17)21)13-27-20-23-22-19(18-8-5-11-26-18)24(20)15-6-3-2-4-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCZFJWQVPACBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole
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3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole
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3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole
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3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole
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3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole
Reactant of Route 6
3-[(3-fluoro-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.